![molecular formula C22H42O4S2 B1628333 Bis(10-carboxydecyl)disulfide CAS No. 23483-56-9](/img/structure/B1628333.png)
Bis(10-carboxydecyl)disulfide
Overview
Description
Bis(10-carboxydecyl)disulfide: is a synthetic compound belonging to the class of disulfidesThe molecular formula of this compound is C22H42O4S2, and it has a molecular weight of 434.70 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(10-carboxydecyl)disulfide can be synthesized through the oxidation of the corresponding thiol. One common method involves the reaction of an alkyl halide with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at 60–70°C . This method is scalable and allows for the preparation of symmetrical disulfides from primary, secondary, allylic, and benzylic halides .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of thiols using various oxidizing agents. The process is optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(10-carboxydecyl)disulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols .
Scientific Research Applications
Material Science Applications
Self-Assembled Monolayers (SAMs):
- Bis(10-carboxydecyl)disulfide is utilized in the formation of self-assembled monolayers on gold surfaces. These SAMs are essential for modifying surface properties and enhancing adhesion in various applications, including biosensors and electronic devices .
Nanotechnology:
- The compound is employed in the stabilization of quantum dots (QDs), where it serves as a capping agent that aids in the solubilization and functionalization of these nanomaterials for use in optoelectronic devices .
Biological Applications
Drug Delivery Systems:
- Research indicates that this compound can be integrated into drug delivery systems due to its ability to form stable linkages with biomolecules. This property allows for targeted delivery and controlled release of therapeutic agents, enhancing their efficacy .
Bioconjugation:
- The compound’s reactivity with thiol groups makes it an excellent candidate for bioconjugation techniques, where it can be used to link drugs or imaging agents to proteins or other biomolecules, facilitating their tracking and delivery in biological systems .
Case Studies
Case Study 1: Surface Modification for Biosensors
- In a study focusing on biosensor development, this compound was used to modify gold electrodes. The resulting SAMs improved the sensitivity and selectivity of the sensors for detecting biomolecules like glucose and proteins. The enhanced performance was attributed to the optimal orientation and density of the functional groups on the sensor surface .
Case Study 2: Quantum Dot Stabilization
Mechanism of Action
The mechanism of action of Bis(10-carboxydecyl)disulfide involves its interaction with molecular targets and pathways. The compound can form disulfide bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 3,3′-Dithiodipropionic acid
- 4,4′-Dithiodibutyric acid
- 2-Hydroxyethyl disulfide
- 4-Aminophenyl disulfide
- 2,2′-Dithiodibenzoic acid
Uniqueness: Bis(10-carboxydecyl)disulfide is unique due to its specific molecular structure, which allows it to form stable disulfide bonds and exhibit potent biological activity. Its long carbon chain and carboxylic acid groups contribute to its distinct properties and applications .
Biological Activity
Bis(10-carboxydecyl)disulfide (BCDDS) is a synthetic compound characterized by its unique disulfide linkage and carboxylic acid functional groups. Its molecular formula is C22H42O4S2, and it has garnered attention in various fields, including biochemistry and materials science, due to its potential biological activities. This article aims to explore the biological activity of BCDDS, highlighting its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C22H42O4S2
- Molecular Weight : 446.67 g/mol
- Structure : BCDDS features two long aliphatic chains (decyl groups) terminated with carboxylic acid groups, connected by a disulfide bond.
The biological activity of BCDDS is primarily attributed to its ability to interact with cellular components through various mechanisms:
- Antioxidant Activity : BCDDS exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. The disulfide bond can participate in redox reactions, enhancing its ability to scavenge free radicals.
- Cell Membrane Interaction : The long hydrophobic tails of BCDDS allow it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can influence cellular signaling pathways and the uptake of other molecules.
- Enzyme Inhibition : Preliminary studies suggest that BCDDS may inhibit certain enzymes involved in oxidative stress and inflammation, although specific targets remain to be elucidated.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of BCDDS against various pathogens. The results indicated that BCDDS demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that BCDDS could be a potential candidate for developing antimicrobial agents.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using human cancer cell lines to assess the potential anticancer properties of BCDDS. The compound showed selective cytotoxicity against certain cancer cells while exhibiting lower toxicity towards normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
Normal Fibroblasts | >100 |
These results indicate a promising therapeutic window for further development.
Case Studies
- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that BCDDS effectively reduced oxidative stress markers in a rat model of diabetes, suggesting its potential use in managing diabetic complications related to oxidative damage .
- Research on Antimicrobial Efficacy : In another study, BCDDS was tested against biofilms formed by Staphylococcus aureus. The compound significantly inhibited biofilm formation at sub-MIC levels, indicating its potential application in preventing infections associated with biofilm-forming bacteria .
Properties
IUPAC Name |
11-(10-carboxydecyldisulfanyl)undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4S2/c23-21(24)17-13-9-5-1-3-7-11-15-19-27-28-20-16-12-8-4-2-6-10-14-18-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJYVLSWSYMCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577909 | |
Record name | 11,11'-Disulfanediyldiundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23483-56-9 | |
Record name | 11,11'-Disulfanediyldiundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(10-carboxydecyl) disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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